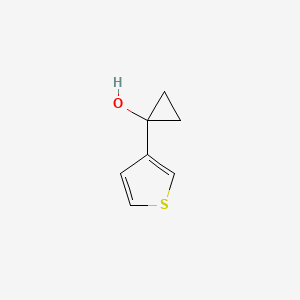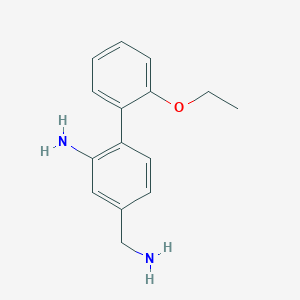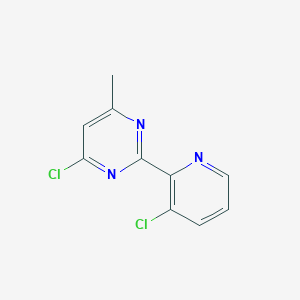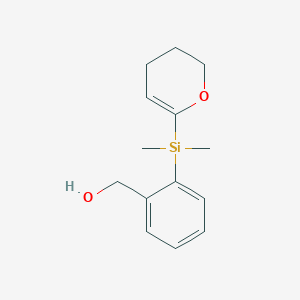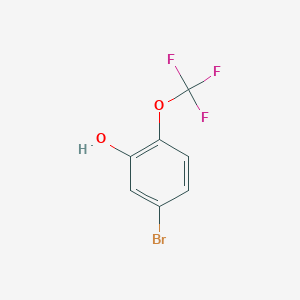
2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride
Descripción general
Descripción
The closest compounds I found are “(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride” and “2-(Morpholin-3-yl)acetic acid hydrochloride”. These compounds are solid in physical form . They are stored at normal temperature and in a refrigerator , respectively.
Molecular Structure Analysis
The molecular structure of “2-(Morpholin-3-yl)acetic acid hydrochloride” is represented by the InChI code 1S/C6H11NO3.ClH/c8-6(9)3-5-4-10-2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Morpholin-3-yl)acetic acid hydrochloride” include a molecular weight of 181.62, a solid physical form, and a storage temperature of room temperature . It also has an InChI code of 1S/C6H11NO3.ClH/c8-6(9)3-5-4-10-2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H .
Aplicaciones Científicas De Investigación
Synthesis of Tertiary Aminoalkanol Hydrochlorides
A series of tertiary aminoalkanol hydrochlorides, including those derived from 2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride, was synthesized and tested for antitumor activity. These compounds, obtained by nucleophilic addition of Grignard reagents to amino ketone, were explored for their potential in cancer treatment. The study involved confirming the structure of these compounds through NMR and IR spectra, with a particular focus on their potential as biologically active compounds. The absence of a carbonyl stretching band in the IR spectra and the presence of OH proton resonance in the H NMR spectra were noted as key structural features (Isakhanyan et al., 2016).
Antibacterial Activity
A similar study focused on the synthesis of tertiary aminoalkanols hydrochlorides, aiming to identify biologically active compounds, particularly those with antibacterial properties. The study involved synthesizing and testing compounds for their antibacterial activity, highlighting the importance of these compounds in medical research, especially for their potential use in treating bacterial infections (Isakhanyan et al., 2014).
Synthesis of Neurokinin-1 Receptor Antagonist
Another compound related to 2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride, a neurokinin-1 receptor antagonist, was developed and tested for its solubility, effectiveness in pre-clinical tests, and potential clinical applications in treating conditions like emesis and depression. The synthesis process and the compound's potential clinical relevance were outlined, highlighting the compound's significance in therapeutic applications (Harrison et al., 2001).
Synthesis of Antidepressive Compounds
Further research involved the synthesis of morpholine hydrochloride derivatives with potential antidepressive activity. The study emphasized the synthesis process and the subsequent testing for antidepressant activities, indicating the compound's potential for further investigation in the field of mental health (Yuan, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-morpholin-3-yl-1-phenylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(10-4-2-1-3-5-10)8-11-9-15-7-6-13-11;/h1-5,11,13H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEDILICRQZHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



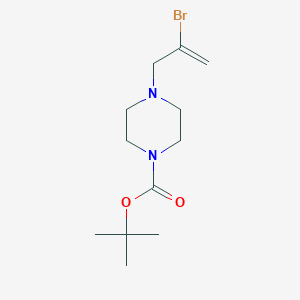

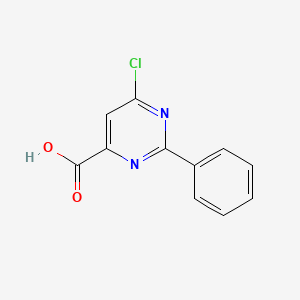
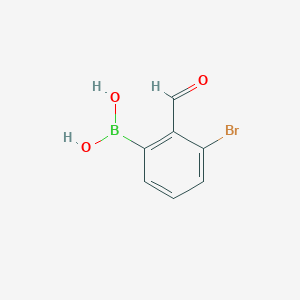

![{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol](/img/structure/B1441404.png)
